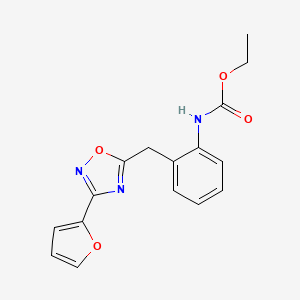

Ethyl (2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound you mentioned contains several functional groups, including a furan ring, an oxadiazole ring, and a carbamate group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Oxadiazole is a class of organic compounds featuring a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3 .

Molecular Structure Analysis

The molecular structure of the compound would be complex due to the presence of multiple functional groups. The furan ring and the oxadiazole ring are aromatic and planar, contributing to the overall stability of the molecule . The carbamate group would add polarity to the molecule .Chemical Reactions Analysis

Furans can undergo a variety of chemical reactions, including electrophilic substitution and oxidation . Oxadiazoles are known for their stability but can participate in reactions under certain conditions . Carbamates can hydrolyze to produce alcohols and isocyanates .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific structure and the functional groups present. For instance, furans are typically colorless liquids with a characteristic ‘fruity’ aroma . Oxadiazoles are generally stable and have low reactivity . Carbamates have varying properties depending on their structure .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Furan derivatives have taken on a special position in the realm of medicinal chemistry . They have been used to create numerous innovative antibacterial agents . The synthesis of these furan derivatives involves the inclusion of the furan nucleus . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .

Urease Inhibitors

Furan chalcone scaffolds belong to the most privileged and promising oxygen-containing heterocyclic class of compounds . They have a wide spectrum of therapeutic applications in the field of pharmaceutics, pharmacology, and medicinal chemistry . Furan chalcones such as (E)-3-(furan-2-yl)-1-p-tolylprop-2-en-1-one, (E)-3-(furan-2-yl)-1-(3-hydroxyphenyl)pro-2-en-1-one, and aurones (2-(4-fluorobenzylidene)-4,6-dihydroxybenzofuran-3(2 H)-one) displayed excellent urease inhibition therapeutic efficacy .

Flavoring Agent

Ethyl 3-(furan-2-yl)propionate can be used as a flavoring agent in the food industry .

Green Chemistry

Furan platform chemicals (FPCs) are directly available from biomass and have a wide range of applications in green chemistry . They are used in the manufacture of a variety of compounds that can be economically synthesized from biomass . This includes furfural and 5-hydroxy-methylfurfural, which are used in the production of bio-based materials .

Urease Inhibitors

Furan chalcones, such as (E)-3-(furan-2-yl)-1-p-tolylprop-2-en-1-one, (E)-3-(furan-2-yl)-1-(3-hydroxyphenyl)pro-2-en-1-one, and aurones (2-(4-fluorobenzylidene)-4,6-dihydroxybenzofuran-3(2 H)-one), have been shown to display excellent urease inhibition therapeutic efficacy . These compounds are synthesized through a series of reactions involving 5-aryl-2-furan-2-carbaldehyde derivatives .

Synthetic Chemistry

The synthetic chemistry of furan derivatives is a rich field with many potential applications. For example, the reaction of (E)-methyl 3-(furan-2-yl)acrylate in aci conditions produces a product with seven skeletal carbon atoms and three carbonyls .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c1-2-21-16(20)17-12-7-4-3-6-11(12)10-14-18-15(19-23-14)13-8-5-9-22-13/h3-9H,2,10H2,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHFUMBCHRTQGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-cyclohexylacetamide](/img/structure/B2363571.png)

![2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate](/img/structure/B2363575.png)

![N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2363579.png)

![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2363581.png)

![2-{[3-(2-methylphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2363584.png)

![4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2363589.png)

![morpholino(2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-yl)methanone](/img/structure/B2363590.png)